REACTION_CXSMILES
|
[Na].[CH2:2]([OH:5])[CH2:3][OH:4].[C:6]([O-:10])(=[O:9])[CH2:7][OH:8].[Na+:11].[Br:12][C:13]1[C:14](=[O:22])[CH:15]2[CH2:21][CH:18]([C:19]=1Br)[CH:17]=[CH:16]2.P([O-])(O)(O)=O.[Na+]>O1CCCC1.CCCCCC.C(OCC)(=O)C>[C:6]([O-:10])(=[O:9])[CH2:7][OH:8].[Na+:11].[Br:12][CH:13]1[C:19]2([O:5][CH2:2][CH2:3][O:4]2)[CH:18]2[CH2:21][CH:15]([CH:16]=[CH:17]2)[C:14]1=[O:22] |f:2.3,5.6,8.9,10.11,^1:0|
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
124 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
monosodium glycolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)[O-].[Na+]
|
Name
|
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(C2C=CC(C1Br)C2)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
to remove ethylene glycol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
sodium glycolate
|
Type
|
product
|
Smiles
|
C(CO)(=O)[O-].[Na+]
|
Name
|
3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one
|
Type
|
product
|
Smiles
|
BrC1C(C2C=CC(C13OCCO3)C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 930 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |